Bis(2,3-epithiopropyl)disulfide
Description
Bis(2,3-epithiopropyl)disulfide (CAS 98485-71-3) is an organosulfur compound with the molecular formula C₆H₁₀S₄ and a molecular weight of 210.4 g/mol . It features two epithiopropyl groups (thiirane rings) connected by a disulfide (-S-S-) bridge. This compound is notable for its role in synthesizing high-refractive-index polymers, particularly in optical applications such as lenses. When polymerized with co-monomers like 4-mercaptoethyl-1,8-dimercapto-3,6-dithiaoctane and m-xylene diisocyanate, it produces resins with exceptional optical properties, including a refractive index >1.70, high Abbe numbers (>35), impact resistance, and dyeability . Its inclusion in curable compositions, often combined with photobase generators, further highlights its utility in advanced material science .
Properties
CAS No. |
98485-71-3 |
|---|---|
Molecular Formula |
C6H10S4 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
2-[(thiiran-2-ylmethyldisulfanyl)methyl]thiirane |
InChI |
InChI=1S/C6H10S4/c1-5(7-1)3-9-10-4-6-2-8-6/h5-6H,1-4H2 |
InChI Key |
JRKRMWWBDZSDMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)CSSCC2CS2 |
Related CAS |
243449-71-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Bis(2,3-epithiopropyl)sulfide (CAS 188829-97-2)
- Molecular Formula : C₆H₁₀S₃
- Molecular Weight : 178.34 g/mol
- Key Differences :
- Contains a single sulfide (-S-) bridge instead of a disulfide (-S-S-) group.
- Reduced sulfur content (3 sulfur atoms vs. 4 in Bis(2,3-epithiopropyl)disulfide).
- Applications : Used in curable epoxy-thiol compositions for coatings and adhesives. While it shares the epithiopropyl functional groups, its lower sulfur content results in slightly inferior thermal stability and refractive index compared to the disulfide variant .
Bis[3-(triethoxysilyl)propyl] tetrasulfide (CAS 40372-72-3)
- Molecular Formula : C₁₈H₄₂O₆S₄Si₂
- Molecular Weight : 539.0 g/mol
- Key Differences: Contains a tetrasulfide (-S-S-S-S-) bridge and silicon-based triethoxysilyl groups. Higher molecular weight and hybrid organic-inorganic structure.
- Applications : Primarily employed as a coupling agent in rubber and tire manufacturing to enhance filler-polymer interactions. Unlike this compound, it lacks epoxide reactivity but excels in improving mechanical durability .
Dipropyl Disulfide (CAS 629-19-6)
Bis(trifluoromethyl)disulfide (CAS 372-64-5)
- Molecular Formula : C₂F₆S₂
- Molecular Weight : 202.13 g/mol
- Key Differences: Fluorinated alkyl chains increase electronegativity and reactivity. Higher toxicity (acute inhalation LC₅₀: 730 ppb) compared to non-fluorinated analogs.
- Applications : A specialized laboratory reagent for fluorination reactions. Its hazardous profile contrasts sharply with the relatively safer handling of this compound in polymer synthesis .
Comparative Data Table
Research Findings and Industrial Relevance
- Optical Performance: this compound outperforms its monosulfide analog (CAS 188829-97-2) in refractive index (1.74 vs. 1.68) due to its higher sulfur density and disulfide crosslinking .
- Thermal Stability : Silicon-containing analogs like Bis[3-(triethoxysilyl)propyl] tetrasulfide exhibit superior thermal resistance (>250°C) but are unsuitable for optical clarity due to phase separation .
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